molecular formula C8H8F3O3P B8675786 {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid CAS No. 146780-16-7

{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid

Cat. No.: B8675786
CAS No.: 146780-16-7
M. Wt: 240.12 g/mol
InChI Key: LJNXXFOSZJOZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further bonded to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid typically involves the hydrolysis of phenyldichlorophosphine oxide with sodium hydroxide in acetonitrile, yielding the desired phosphonic acid with a high yield of 75-85% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety.

Chemical Reactions Analysis

Types of Reactions: {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzyl ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups to the benzyl ring.

Scientific Research Applications

{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Trifluoromethylbenzoic acid
  • 2-Trifluoromethylbenzylamine
  • 2-Trifluoromethylbenzyl alcohol

Comparison: {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid is unique due to the presence of both a trifluoromethyl group and a phosphonic acid group. This combination imparts distinct chemical properties, such as increased acidity and the ability to form strong hydrogen bonds, which are not observed in similar compounds like 2-Trifluoromethylbenzoic acid or 2-Trifluoromethylbenzylamine .

Properties

CAS No.

146780-16-7

Molecular Formula

C8H8F3O3P

Molecular Weight

240.12 g/mol

IUPAC Name

[2-(trifluoromethyl)phenyl]methylphosphonic acid

InChI

InChI=1S/C8H8F3O3P/c9-8(10,11)7-4-2-1-3-6(7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14)

InChI Key

LJNXXFOSZJOZKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CP(=O)(O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The diethyl 2-trifluoromethylbenzylphosphonate (1.22 g, 4.12 mmol) was dissolved in a mixture of 50 mL of conc hydrochloric acid and 5 mL of EtOH and was heated at reflux temperature for 17 hours. After cooling the mixture in an ice bath, white crystalline acid was collected to give 0.46 g, 46% of the desired product, mp=190°-192° C.; D.C.I.M.S. [MH+, 241].
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
46%

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